Ivacaftor benzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
Ivacaftor benzenesulfonate primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
This compound acts as a potentiator of the CFTR protein . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .
Biochemical Pathways
The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, which leads to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .
Pharmacokinetics
Administered as an oral dose, this compound absorbs readily from the gut . It has low solubility in water . Taking a 150 mg dose of this compound with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Results of this compound pharmacokinetics suggested that exposure was similar to that reported in adults .
Result of Action
This compound improves the function of a protein in the body to decrease the build-up of thick mucus in the lungs and improving other symptoms of cystic fibrosis . It was the first medication approved for the management of the underlying causes of cystic fibrosis (abnormalities in CFTR protein function) rather than control of symptoms .
Action Environment
This compound is transported in the plasma highly bound (99%), preferentially to alpha-1-acid glycoprotein but also to albumin, to its site of action, which is the apical membrane of epithelial cells . Environmental factors that could influence the action, efficacy, and stability of this compound include the patient’s diet (as the drug’s absorption is improved when taken with a high-fat meal ) and the presence of other medications that may interact with it.
Biochemical Analysis
Biochemical Properties
Ivacaftor benzenesulfonate interacts with the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes . It increases the chloride secretion with an EC50 of 0.236 ± 0.200 μM . It also increases the PC secretion activity for several ABCB4 mutants .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It significantly increases CFTR activity in W1282X-expressing cells . It also corrects the functional defect of ABCB4 mutants .
Molecular Mechanism
This compound exerts its effects at the molecular level by potentiating the CFTR protein. It increases the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes . It also increases CFTR channel open probability (Po) in both the F508del processing mutation and the G551D gating mutation .
Temporal Effects in Laboratory Settings
It is known that Ivacaftor (1-200 mg/kg, p.o.) exhibits good oral bioavailability in rats .
Metabolic Pathways
This compound is extensively metabolized in humans. In vitro and clinical studies indicate that ivacaftor is primarily metabolized by CYP3A .
Transport and Distribution
This compound distributes extensively into the peripheral tissues with an apparent volume of distribution of 250–350 L . The drug is eliminated mainly in feces as metabolites formed via CYP3A .
Subcellular Localization
It is known that this compound acts on the CFTR protein, which is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Preparation Methods
The synthesis of VX-770 benzenesulfonate involves several steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve the use of high boiling point liquids to create stable and bioavailable solvates .
Chemical Reactions Analysis
VX-770 benzenesulfonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VX-770 benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of CFTR potentiation and to develop new CFTR modulators. In biology, it is used to investigate the role of CFTR in cellular processes and to develop new therapies for cystic fibrosis. In medicine, it is used to treat patients with cystic fibrosis by improving the function of the CFTR protein. In industry, it is used to develop new drugs and therapies for cystic fibrosis and other diseases .
Comparison with Similar Compounds
VX-770 benzenesulfonate is unique among CFTR potentiators due to its high potency and oral bioavailability. Similar compounds include lumacaftor, tezacaftor, and elexacaftor, which are also used to treat cystic fibrosis by targeting different aspects of CFTR function. VX-770 benzenesulfonate stands out due to its ability to enhance both ATP-dependent and ATP-independent gating of CFTR .
Properties
IUPAC Name |
benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYFBOFAFDIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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